3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile
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Overview
Description
3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile: is an organic compound with the molecular formula C10H8F4N2 and a molecular weight of 232.18 g/mol . This compound is characterized by the presence of an amino group, a nitrile group, and a fluorinated aromatic ring, making it a valuable intermediate in various chemical syntheses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-(trifluoromethyl)aniline.
Nitrile Formation: The aniline derivative undergoes a reaction with acrylonitrile in the presence of a base such as sodium hydride or potassium carbonate to form the corresponding nitrile.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced nitrile derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology:
Biological Studies: Employed in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry:
Mechanism of Action
The mechanism of action of 3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and selectivity, while the amino and nitrile groups contribute to its reactivity and stability . These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
3-Amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanenitrile: A structural isomer with similar properties but different reactivity.
Uniqueness:
Structural Features: The combination of an amino group, nitrile group, and fluorinated aromatic ring makes 3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile unique in its reactivity and applications.
Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and importance.
Properties
Molecular Formula |
C10H8F4N2 |
---|---|
Molecular Weight |
232.18 g/mol |
IUPAC Name |
3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F4N2/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2 |
InChI Key |
CEHLMQUQNUJNJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CC#N)N)F |
Origin of Product |
United States |
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